molecular formula C19H16BrNO5 B2880306 Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate CAS No. 308296-30-2

Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B2880306
CAS No.: 308296-30-2
M. Wt: 418.243
InChI Key: REJGATLHRCCKLU-UHFFFAOYSA-N
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Description

Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family. This compound features a bromine atom, a phenyl group, and an amino group, making it a versatile molecule in various chemical reactions and applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-phenyl-1-benzofuran-3-carboxylic acid as the core structure.

  • Bromination: The bromination step involves the addition of bromine to the benzofuran ring, resulting in the formation of 6-bromo-2-phenyl-1-benzofuran-3-carboxylic acid.

  • Esterification: The carboxylic acid group is then converted to an ethyl ester using ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can enhance the efficiency and scalability of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Ammonia (NH3), primary amines (RNH2)

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones

  • Reduction Products: Alcohols, amines

  • Substitution Products: Amino-substituted benzofurans, alkyl-substituted benzofurans

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biomolecules. Medicine: Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. The amino group can act as a nucleophile, while the bromine atom can participate in electrophilic reactions. The phenyl group contributes to the compound's aromaticity and stability, influencing its binding affinity to biological targets.

Comparison with Similar Compounds

  • Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate

  • Ethyl 5-(2-ethoxy-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate

  • Ethyl 5-(2-benzyloxy-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate

Uniqueness: Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate stands out due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both an amino group and a bromine atom provides unique opportunities for further functionalization and biological activity.

Properties

IUPAC Name

ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO5/c1-2-24-19(23)17-12-8-15(25-10-16(21)22)13(20)9-14(12)26-18(17)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJGATLHRCCKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)N)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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